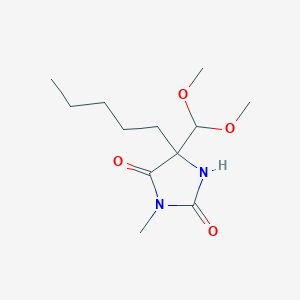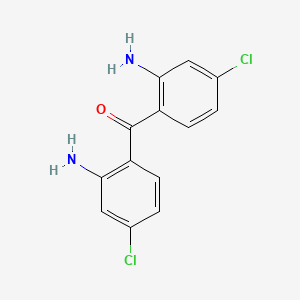
Bis(2-amino-4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-amino-4-chlorophenyl)methanone is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzophenone, where two chlorine atoms and two amino groups are substituted on the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-amino-4-chlorophenyl)methanone can be synthesized through several methods. One common synthetic route involves the acylation of 2-amino-4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Bis(2-amino-4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
科学的研究の応用
Bis(2-amino-4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of bis(2-amino-4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
Similar Compounds
Bis(4-chlorophenyl)methanone: Similar structure but lacks amino groups.
Bis(2-amino-4-methoxyphenyl)methanone: Contains methoxy groups instead of chloro groups.
Bis(2-amino-4-nitrophenyl)methanone: Contains nitro groups instead of chloro groups.
Uniqueness
Bis(2-amino-4-chlorophenyl)methanone is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
5100-37-8 |
|---|---|
分子式 |
C13H10Cl2N2O |
分子量 |
281.13 g/mol |
IUPAC名 |
bis(2-amino-4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10Cl2N2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H,16-17H2 |
InChIキー |
ZDXUOKBMANBFMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


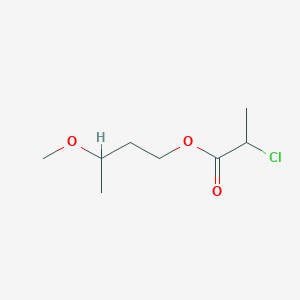
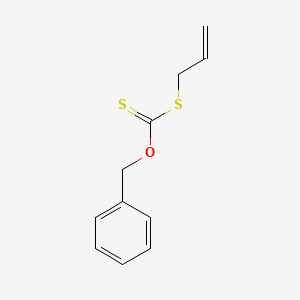
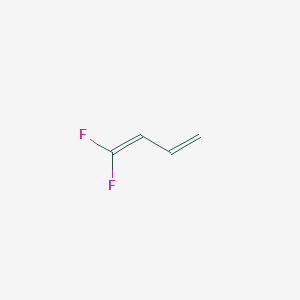
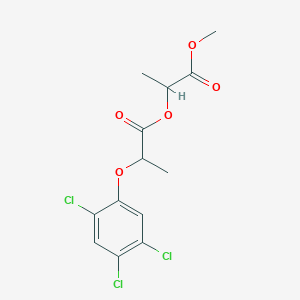
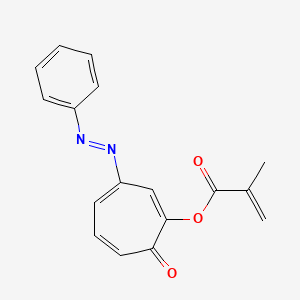
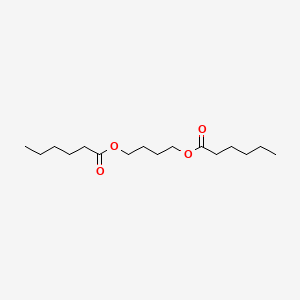
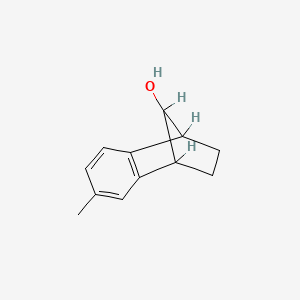
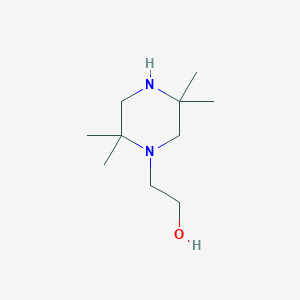
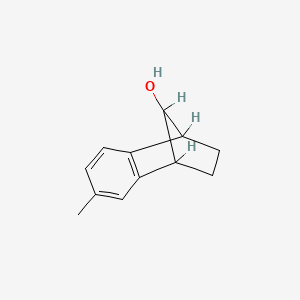
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
